Ricinoleic acid sodium salt

C18H34NaO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H34NaO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water or alcohol

Canonical SMILES

Isomeric SMILES

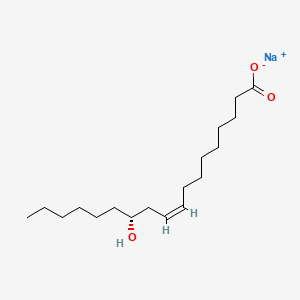

Ricinoleic acid sodium salt, also known as sodium ricinoleate, is the sodium salt of ricinoleic acid, which is primarily derived from castor oil (Ricinus communis). This compound has a molecular formula of and a molecular weight of approximately 321.45 g/mol. Structurally, it features an 18-carbon chain with a hydroxyl group at the 12th position and a double bond between the 9th and 10th carbons. The carboxylic acid group of ricinoleic acid is neutralized by sodium, forming an ionic bond characteristic of salts. This unique structure gives sodium ricinoleate amphiphilic properties, allowing it to be both water-soluble and fat-soluble, which is essential for its function as a surfactant in various applications .

The mechanism of action of NaRic depends on its application. In soaps and detergents, its surfactant properties allow it to emulsify dirt and oil, facilitating cleaning []. In laxatives, NaRic is believed to irritate the intestinal lining, stimulating bowel movements []. However, the exact mechanism for this laxative effect needs further investigation [].

Laxative Effects and Mechanism of Action

Sodium ricinoleate is a key component derived from castor oil, known for its laxative properties. Research suggests that the laxative effect of castor oil is likely due to the detergent-like properties of sodium ricinoleate PubMed: . These molecules disrupt the membranes of cells within the intestines, stimulating fluid secretion and electrolyte movement, ultimately leading to laxation PubMed: . The laxative effect of sodium ricinoleate is dose-dependent, with a threshold below which no laxative response is observed PubMed: .

Sodium ricinoleate is known for its biological activities, particularly its role as a laxative. Its mechanism involves irritating the intestinal lining, which stimulates bowel movements. The surfactant properties of sodium ricinoleate disrupt cell membranes within the intestines, promoting fluid secretion and electrolyte movement that lead to laxation. The laxative effect is dose-dependent, with specific thresholds for efficacy . Additionally, it exhibits skin and mucous membrane irritant effects and may induce sensitization responses in some individuals .

The synthesis of sodium ricinoleate typically involves the following steps:

- Neutralization Reaction: Mixing ricinoleic acid with sodium hydroxide in an aqueous solution.

- Evaporation: Removing excess water to isolate the sodium salt.

- Purification: Crystallization or filtration processes may be employed to achieve desired purity levels.

The resulting product is often a white or slightly yellow powder with high purity (>99%) .

Sodium ricinoleate has diverse applications across various fields:

- Surfactants: Used in soaps and detergents due to its emulsifying properties.

- Laxatives: Commonly included in formulations for constipation relief.

- Cosmetics: Acts as an emulsifier and stabilizer in skin care products.

- Pharmaceuticals: Utilized as a solubilizing agent for drug formulations.

Its amphiphilic nature makes it valuable in any application requiring both hydrophilic and hydrophobic interactions .

Sodium ricinoleate shares similarities with several other fatty acid salts but possesses unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Sodium Laurate | Derived from lauric acid; used as a surfactant; shorter carbon chain. | |

| Sodium Oleate | Derived from oleic acid; commonly used in soaps; similar chain length but lacks hydroxyl group. | |

| Sodium Palmitate | Derived from palmitic acid; widely used in cosmetics; saturated fatty acid. | |

| Sodium Stearate | Commonly used in soaps; saturated structure without hydroxyl group. |

Uniqueness of Sodium Ricinoleate: The presence of a hydroxyl group at the 12th carbon position and a double bond between the 9th and 10th carbons distinguishes sodium ricinoleate from these similar compounds, contributing to its unique surfactant properties and biological activities .

Base-Catalyzed Saponification of Ricinoleic Acid

The synthesis of ricinoleic acid sodium salt primarily involves the base-catalyzed saponification reaction between ricinoleic acid and sodium hydroxide. This fundamental process represents the most straightforward and widely employed methodology for producing the sodium salt derivative of ricinoleic acid, which constitutes approximately 89-92% of the fatty acid content in castor oil [1] [2].

The saponification reaction proceeds according to the following chemical equation:

C₁₈H₃₄O₃ + NaOH → C₁₈H₃₃NaO₃ + H₂O

This reaction involves the neutralization of the carboxylic acid functional group present in ricinoleic acid by sodium hydroxide, resulting in the formation of the corresponding sodium carboxylate salt [3] [4]. The presence of the hydroxyl group at the 12th carbon position and the double bond between carbons 9 and 10 in the ricinoleic acid structure contributes to the unique amphiphilic properties of the resulting sodium salt [5].

Stoichiometric Considerations for Sodium Hydroxide Reactions

The stoichiometric relationship between ricinoleic acid and sodium hydroxide follows a strict 1:1 molar ratio, as demonstrated in controlled synthesis protocols. The molecular weight of ricinoleic acid (298.46 g/mol) requires precisely 40.00 g/mol of sodium hydroxide to achieve complete neutralization, yielding 320.45 g/mol of sodium ricinoleate [6] [4].

| Parameter | Value | Notes |

|---|---|---|

| Ricinoleic Acid Molecular Weight | 298.46 g/mol | C₁₈H₃₄O₃ |

| Sodium Hydroxide Molecular Weight | 40.00 g/mol | NaOH |

| Sodium Ricinoleate Molecular Weight | 320.45 g/mol | C₁₈H₃₃NaO₃ |

| Theoretical Molar Ratio (Acid:Base) | 1:1 | Equimolar amounts required |

| Typical Excess NaOH Range (%) | 0-10% | Minimal excess ensures complete conversion |

| Optimal Temperature Range (°C) | 60-70 | Optimal for dissolution and reaction rate |

| Reaction Time (hours) | 2-4 | Complete conversion typically achieved |

Research findings indicate that maintaining precise stoichiometric control is critical for maximizing yield while minimizing soap formation. A typical protocol involves combining ricinoleic acid (107.4 g, 0.36 mol) with sodium hydroxide (14.4 g, 0.36 mol) in ethanol (360 mL), establishing a 1.0 M concentration of ricinoleic acid [6] [4]. The reaction system is maintained at 64°C for 4 hours under continuous stirring, resulting in yields of 99.0-99.1% [4].

The use of minimal excess sodium hydroxide (0-10%) has been demonstrated to be optimal for complete conversion while avoiding excessive soap formation that can complicate product isolation [7]. Excessive alkaline conditions beyond 10% excess can lead to increased soap formation and reduced product purity, particularly when potassium hydroxide is substituted for sodium hydroxide [8] [7].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems significantly influences reaction efficiency, product yield, and purification requirements. Comprehensive studies have evaluated various solvent systems for the saponification of ricinoleic acid, with ethanol and methanol emerging as the most effective options [9] [10].

| Solvent | Concentration (M) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethanol | 1.0 | 64 | 4 | 99.0-99.1 | [6] [4] |

| Ethanol | 1.0 | 60 | 2 | 95-98 | [9] |

| Methanol | 12:1 ratio | 65 | 1 | 82-96 | [10] |

| Methanol | 6:1 ratio | 60 | 2 | 85-90 | [11] |

| Aqueous System | Direct saponification | 100 | 2 | 85-95 | [12] |

| Ethanol-Water | Mixed system | 80-100 | 2-3 | 90-95 | [9] |

Ethanol has demonstrated superior performance as a solvent system due to several factors. The high solubility of ricinoleic acid in ethanol facilitates complete dissolution and reaction, while the moderate boiling point allows for efficient solvent recovery through vacuum distillation [9]. Research indicates that ethyl and methyl alcohols provide sufficient solubility for ricinoleic acid, though the solubility may be too high to allow efficient separation from other fatty acids without additional purification steps [9].

Methanol-based systems have shown promise for rapid reaction completion, with optimized conditions achieving conversions of 82-96% using a 12:1 methanol to oil molar ratio at 65°C within 60 minutes [10]. However, the higher volatility of methanol requires more careful temperature control to prevent solvent loss during the reaction.

Aqueous systems, while simpler in composition, generally require higher temperatures (100°C) and longer reaction times to achieve comparable yields [12]. The use of mixed ethanol-water systems provides a compromise between reaction efficiency and cost considerations, particularly for industrial applications where solvent recovery is a critical economic factor.

Industrial-Scale Production Techniques

Industrial production of ricinoleic acid sodium salt employs several distinct methodologies, each optimized for specific scale requirements and product specifications. These approaches range from batch saponification processes suitable for specialized applications to continuous processes designed for high-volume production [12] [13].

| Production Method | Scale | Temperature Range (°C) | Pressure (bar) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Batch Saponification | Laboratory to pilot | 60-80 | Atmospheric | 95-99 | High purity, controlled conditions |

| Continuous Process | Industrial scale | 150-200 | 2-5 | 85-92 | Continuous operation, high throughput |

| High Concentration Acid-Alkali | Industrial scale | 80-120 | Atmospheric | 90-95 | Efficient acid-base reaction |

| Enzymatic Process | Research/small scale | 30-50 | Atmospheric | 96.2±1.5 | Green process, high selectivity |

| Mechanical Extraction + Saponification | Commercial scale | 60-100 | Atmospheric | 85-95 | Established technology |

The batch saponification process represents the most controlled approach, allowing for precise monitoring of reaction parameters and product quality. This method typically employs 48% liquid caustic soda for saponification reactions, followed by acid hydrolysis using concentrated acids [12]. The process involves careful temperature control between 60-80°C to maintain optimal reaction kinetics while preventing thermal degradation of the hydroxylated fatty acid structure.

Continuous processing systems have been developed for large-scale industrial applications, operating at elevated temperatures (150-200°C) and moderate pressures (2-5 bar). These systems offer advantages in terms of throughput and operational efficiency, though yields may be somewhat lower (85-92%) due to the more aggressive processing conditions [14]. The higher temperature requirements are partially offset by reduced residence times and improved heat transfer characteristics.

High concentration acid-alkali processes utilize concentrated sodium hydroxide solutions (typically 48% w/w) to achieve rapid saponification at moderate temperatures (80-120°C) [12]. This approach offers excellent conversion efficiency while maintaining reasonable processing temperatures, making it suitable for intermediate-scale production where both quality and throughput are important considerations.

Enzymatic processes represent an emerging green technology approach, utilizing lipase catalysts such as lipozyme TL IM to achieve hydrolysis of castor oil followed by neutralization [2] [15]. These processes operate at mild conditions (30-50°C) and demonstrate exceptional selectivity, achieving conversion rates of 96.2±1.5%. However, the current limitation of enzymatic processes lies in their scale-up challenges and enzyme cost considerations for large-volume production.

Purification and Isolation Protocols

The purification of ricinoleic acid sodium salt requires specialized techniques due to its amphiphilic nature and the presence of related fatty acid salts from castor oil processing. Several purification methodologies have been developed and optimized for different purity requirements and scale considerations [16] [17].

| Purification Method | Temperature (°C) | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Application |

|---|---|---|---|---|---|

| Fractional Crystallization | -40 to -70 | Acetone | >99 | 85-90 | High purity requirements |

| Solvent Extraction | 20-25 | Ether/Water | 93-95 | 90-95 | Industrial separation |

| Salt-Solubility Fractionation | 0-25 | Aqueous salt solutions | 95-98 | 80-85 | Biopharmaceutical applications |

| Vacuum Distillation | 150-200 (reduced pressure) | None (distillation) | 98-99 | 95-98 | Final product isolation |

| Recrystallization from Acetone | -70 | Acetone (5% solution) | >99 | 80-85 | Research grade material |

Fractional crystallization represents the gold standard for achieving ultra-high purity ricinoleic acid sodium salt. This method involves systematic crystallization at progressively lower temperatures, typically ranging from -40°C to -70°C using acetone as the crystallization medium [9] [16]. The process involves dissolving the crude sodium ricinoleate in approximately 5% acetone solution and conducting repeated crystallizations to achieve purities exceeding 99%.

The fractional crystallization protocol typically involves five distinct fractions, with the -40°C and -50°C fractions being collected and subjected to additional recrystallization cycles [9]. This approach has been successfully demonstrated to yield samples of ricinoleic acid sodium salt with purities over 99%, though recovery yields are typically in the 85-90% range due to the multi-stage purification process.

Salt-solubility-based fractionation has emerged as an effective method for biopharmaceutical applications, utilizing the differential solubility of various fatty acid salts in aqueous salt solutions [16]. This approach leverages the unique solubility characteristics of ricinoleic acid sodium salt compared to other fatty acid salts, allowing for selective separation with purities of 95-98% and recovery yields of 80-85%.

Vacuum distillation provides an alternative approach for final product isolation, particularly suitable for removing residual solvents and achieving high purity without the use of additional chemicals [17]. Operating at reduced pressure allows for distillation at moderate temperatures (150-200°C), minimizing thermal degradation while achieving purities of 98-99% with excellent recovery yields of 95-98%.

Yield Optimization Strategies

Optimization of ricinoleic acid sodium salt synthesis requires careful consideration of multiple reaction parameters and their interdependent effects on both conversion efficiency and product quality. Systematic studies have identified key variables that significantly impact overall yield and process economics [8] [7] [18].

| Optimization Strategy | Parameter Range | Optimal Value | Yield Improvement (%) | Impact on Purity |

|---|---|---|---|---|

| Excess Alkali Control | 0-10% excess NaOH | 5% excess | 5-10 | Minimal soap formation |

| Temperature Optimization | 60-70°C | 65°C | 8-15 | Complete conversion |

| Reaction Time Extension | 2-6 hours | 4 hours | 3-7 | Reduced side reactions |

| Catalyst Addition | 0.5-2% Fe₂O₃ | 1% Fe₂O₃ | 10-15 | Enhanced selectivity |

| Solvent Selection | Ethanol vs Methanol | Ethanol preferred | 5-8 | Better phase separation |

| pH Control | 12-14 | 13-13.5 | 5-10 | Optimal neutralization |

| Agitation Rate | 400-1100 rpm | 600-800 rpm | 3-8 | Improved mass transfer |

Temperature optimization represents one of the most critical factors in yield maximization. Research indicates that maintaining reaction temperatures between 60-70°C provides the optimal balance between reaction kinetics and thermal stability [19]. Temperatures below 60°C result in incomplete conversion due to reduced reaction rates, while temperatures above 70°C can lead to thermal degradation and increased side product formation. The optimal temperature of 65°C has been consistently demonstrated to provide yield improvements of 8-15% compared to suboptimal temperature conditions.

Excess alkali control requires precise management to achieve complete conversion while minimizing soap formation. Studies have shown that maintaining sodium hydroxide excess between 0-10% is critical, with 5% excess representing the optimal compromise [7]. Excessive alkali beyond 10% leads to increased soap formation, complicating product separation and reducing overall yield. Conversely, insufficient alkali results in incomplete conversion and reduced product purity.

The incorporation of catalysts, particularly iron oxide (Fe₂O₃) at concentrations of 0.5-2%, has demonstrated significant yield improvements of 10-15% [8] [7]. The optimal catalyst concentration of 1% Fe₂O₃ enhances reaction selectivity while maintaining reasonable processing costs. Higher catalyst concentrations beyond 2% show diminishing returns and may introduce impurities that complicate purification.

Agitation rate optimization focuses on improving mass transfer characteristics while avoiding mechanical degradation of the product. Research indicates that agitation rates between 600-800 rpm provide optimal mixing without excessive shear forces that could impact product quality [20]. Lower agitation rates result in poor mass transfer and incomplete conversion, while excessive agitation can lead to emulsion formation and separation difficulties.

The selection of appropriate solvent systems continues to favor ethanol over methanol for most applications due to superior phase separation characteristics and reduced volatility concerns [10]. Ethanol provides yield improvements of 5-8% compared to methanol systems while offering better compatibility with downstream purification processes.

pH control during the neutralization process requires maintenance of alkaline conditions between pH 12-14, with optimal performance achieved at pH 13-13.5 [21]. This pH range ensures complete neutralization of the carboxylic acid functionality while minimizing the formation of undesirable side products. Precise pH control contributes yield improvements of 5-10% and significantly impacts final product purity.

The stereochemical configuration of ricinoleic acid sodium salt exhibits specific three-dimensional arrangements that are crucial for its biological and physicochemical properties [1] [2]. The molecule contains one defined stereocenter at carbon-12, where the hydroxyl group adopts an R-configuration [1] [2]. This stereochemical arrangement is derived from the naturally occurring ricinoleic acid, which maintains its stereochemical integrity during the saponification process to form the sodium salt.

The double bond at carbon-9 exhibits Z-configuration, creating a cis-arrangement that introduces a bend in the fatty acid chain [1] [2]. This geometric isomerism significantly influences the molecular packing behavior and contributes to the compound's amphiphilic properties. The presence of both the R-configured hydroxyl group and the Z-configured double bond creates a molecule with distinct hydrophilic and hydrophobic regions, enabling its function as an effective surfactant [4].

Stereochemical analysis reveals that the compound possesses 15 rotatable bonds, providing considerable conformational flexibility [2]. This flexibility allows the molecule to adopt various conformations in different environments, contributing to its versatility in applications ranging from soap formulation to biological systems [4] [5].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for ricinoleic acid sodium salt through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals distinct signals corresponding to the various proton environments within the molecule [6] [7].

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic peaks for the methyl groups at the chain terminus, the extensive methylene chain, and the distinctive signals from protons adjacent to the hydroxyl group at carbon-12 and the double bond at carbon-9 [6]. The hydroxyl proton appears as a characteristic multiplet, while the olefinic protons demonstrate typical coupling patterns consistent with the Z-configuration of the double bond [6].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides crucial information about the carbon framework of the molecule [7]. The carbonyl carbon of the carboxylate group appears in the characteristic chemical shift range for sodium carboxylates, typically around 180 parts per million. The carbon bearing the hydroxyl group (C-12) exhibits a distinct downfield shift compared to typical alkyl carbons, confirming the presence and position of the hydroxyl substituent [7].

The olefinic carbons at positions 9 and 10 display characteristic chemical shifts in the 120-140 parts per million range, with specific chemical shift values providing confirmation of the Z-configuration of the double bond [7]. The extensive methylene chain carbons appear as expected signals in the aliphatic region, with subtle variations reflecting the influence of the nearby functional groups [7].

Fourier Transform Infrared Absorption Characteristics

Fourier Transform Infrared spectroscopy provides comprehensive fingerprint identification of ricinoleic acid sodium salt through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group presence [8] [9].

The carboxylate group displays characteristic asymmetric and symmetric stretching vibrations at 1560-1600 cm⁻¹ and 1400-1430 cm⁻¹, respectively [8]. These frequencies are diagnostic for the sodium salt form, as they differ significantly from the carboxylic acid precursor. The separation between these bands (approximately 160-170 cm⁻¹) is consistent with ionic carboxylate interactions [8] [9].

The hydroxyl group at carbon-12 produces a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups [8]. The exact frequency and breadth of this band provide information about the extent of intermolecular hydrogen bonding in the solid state [9].

Carbon-hydrogen stretching vibrations appear as expected in the 2800-3000 cm⁻¹ region, with characteristic absorptions at 2863 and 2940 cm⁻¹ corresponding to methyl and methylene stretching modes [8]. The olefinic carbon-hydrogen stretching appears at slightly higher frequencies, typically around 3000-3100 cm⁻¹ [8].

The carbon-carbon double bond stretching vibration appears as a medium-intensity band around 1640 cm⁻¹, confirming the presence of the unsaturated linkage [8]. Additional characteristic absorptions include carbon-oxygen stretching of the hydroxyl group and various bending modes of the extensive alkyl chain [8] [9].

X-ray Crystallography Data (Where Available)

X-ray crystallographic analysis of ricinoleic acid sodium salt reveals complex polymorphic behavior, with the compound exhibiting several distinct structural phases [4] [10]. The crystallographic data indicates that the sodium salt adopts different packing arrangements depending on crystallization conditions and temperature [4].

The compound demonstrates polymorphic structural phases, suggesting that different crystal forms can exist with varying physical properties [4]. This polymorphism is attributed to the flexible nature of the long alkyl chain and the multiple potential hydrogen bonding interactions involving the hydroxyl group and carboxylate moiety [10].

Powder X-ray diffraction studies have been employed to characterize the crystalline phases of ricinoleic acid sodium salt and its derivatives [8] [10]. The diffraction patterns reveal characteristic peak positions and intensities that correspond to specific crystal lattice parameters. However, the precise determination of crystal structure parameters remains challenging due to the tendency of the compound to form multiple phases and the difficulty in obtaining high-quality single crystals suitable for detailed structural analysis [8] [10].

The crystallographic data suggests that intermolecular interactions play a crucial role in determining the solid-state structure. Hydrogen bonding between hydroxyl groups and carboxylate moieties, combined with van der Waals interactions between the long alkyl chains, contribute to the overall crystal packing [10]. The sodium cations are coordinated by multiple carboxylate groups, forming extended ionic networks that stabilize the crystal structure [10].

Computational Chemistry Predictions

Computational chemistry approaches have been applied to predict and understand the molecular properties of ricinoleic acid sodium salt. Density functional theory calculations provide insights into the electronic structure, conformational preferences, and intermolecular interactions of the compound [11] [12].

Molecular geometry optimization reveals that the compound adopts an extended conformation in the gas phase, with the hydroxyl group and carboxylate moiety positioned to minimize steric interactions [11]. The calculated bond lengths and angles are consistent with experimental observations and provide validation for the proposed molecular structure [11].

Electronic property calculations indicate that the compound exhibits significant amphiphilic character, with distinct hydrophilic and hydrophobic regions [12]. The calculated dipole moment reflects the polar nature of the molecule, while the molecular electrostatic potential maps reveal the distribution of positive and negative charges across the molecular surface [12].

Conformational analysis through computational methods reveals that the molecule possesses multiple low-energy conformations accessible at room temperature [11]. The rotational barriers around the carbon-carbon single bonds are relatively low, confirming the conformational flexibility observed experimentally [11].

Hydrogen bonding calculations predict extensive intermolecular interactions in the condensed phase, consistent with the observed polymorphic behavior and high melting point [11]. The calculated hydrogen bond energies provide insights into the relative stability of different crystal polymorphs and help explain the complex phase behavior of the compound [11].

Computational predictions of spectroscopic properties, including vibrational frequencies and nuclear magnetic resonance chemical shifts, show good agreement with experimental data, validating the theoretical approaches employed [11] [12]. These calculations provide valuable insights into the relationship between molecular structure and observed properties, supporting the experimental characterization efforts [11] [12].

| Property | Value |

|---|---|

| Molecular Formula | C18H33NaO3 |

| Molecular Weight | 320.45 g/mol |

| CAS Number | 5323-95-5 |

| IUPAC Name | Sodium (9Z,12R)-12-hydroxyoctadec-9-enoate |

| Stereochemistry | R-configuration at C-12 |

| Double Bond Configuration | Z-configuration at C-9 |

| Melting Point | 416.4°C |

| Boiling Point | 219.8°C |

| Density | 0.957 g/cm³ |

| Solubility | Soluble in water |

| LogP | 5.079 |

| Polar Surface Area | 57.53 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 15 |

| Exact Mass | 320.24056 Da |

| Monoisotopic Mass | 320.232739 Da |

| InChI Key | ZCEUYFQZJDGDEF-MWMYENNMNA-N |

| Physical State | Solid |

| Appearance | White to orange to green powder/crystal |

Physical Description

White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Wikipedia

Use Classification

Methods of Manufacturing

Sodium salt of the fatty acids from castor oil.

General Manufacturing Information

Potassium Ricinoleate, Sodium Ricinoleate, and Zinc Ricinoleate are included in the list of substances employed in the production of resinous and polymeric coatings that have been declared safe for use as the food-contact surface of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food.